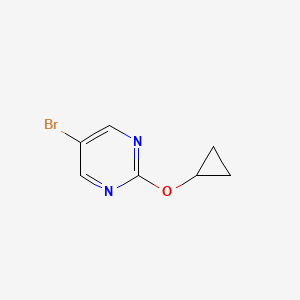

5-Bromo-2-cyclopropoxypyrimidine

説明

BenchChem offers high-quality 5-Bromo-2-cyclopropoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclopropoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-cyclopropyloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGCPSLVRMJUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Properties of 5-Bromo-2-cyclopropoxypyrimidine

Executive Summary

5-Bromo-2-cyclopropoxypyrimidine (CAS: 1209458-76-3) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical intermediate for introducing the cyclopropoxy moiety—a pharmacophore known for enhancing metabolic stability and modulating lipophilicity—into pyrimidine-based scaffolds. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing lead generation and process chemistry.

Structural Analysis & Physicochemical Profile

The molecule features a pyrimidine core substituted at the C2 position with a cyclopropoxy group and at the C5 position with a bromine atom. This substitution pattern creates a "push-pull" electronic system where the electron-donating ether at C2 stabilizes the ring, while the electron-withdrawing halogen at C5 activates the system for cross-coupling reactions.

Key Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 5-Bromo-2-(cyclopropyloxy)pyrimidine |

| CAS Number | 1209458-76-3 |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| Physical State | White to off-white solid |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Topological Polar Surface Area (TPSA) | 35.0 Ų |

The "Cyclopropoxy Effect"

In drug design, the cyclopropoxy group is often employed as a bioisostere for methoxy, ethoxy, or isopropoxy groups.

-

Conformational Restriction: Unlike an isopropyl group, the cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Shielding: The C-H bonds in a cyclopropane ring possess higher bond dissociation energy (approx. 106 kcal/mol) compared to acyclic alkanes, rendering them more resistant to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4).

Synthetic Pathways & Process Optimization

The synthesis of 5-Bromo-2-cyclopropoxypyrimidine is a classic Nucleophilic Aromatic Substitution (

Optimized Synthetic Protocol

Reaction:

Reagents & Conditions:

-

Substrate: 5-Bromo-2-chloropyrimidine (CAS 32779-36-5).[1][2][3]

-

Nucleophile: Cyclopropanol (1.1 – 1.2 equivalents).

-

Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

). -

Solvent: Anhydrous THF or DMF.

-

Temperature:

.

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

, suspend NaH (1.2 eq) in anhydrous THF at -

Alkoxide Formation: Dropwise add cyclopropanol. Stir for 15–30 minutes to ensure complete deprotonation and formation of sodium cyclopropoxide. Note: Hydrogen gas evolution will occur.

-

Substitution: Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in THF dropwise to the alkoxide mixture.

-

Reaction: Allow the mixture to warm to room temperature. Monitor via TLC/LC-MS (typically complete in 2–4 hours).

-

Workup: Quench carefully with water or saturated

. Extract with Ethyl Acetate.[4][5][6] Wash organics with brine, dry over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Figure 1: Logic flow for the SNAr synthesis of the target molecule.

Reactivity & Functionalization[5][6][8]

The utility of 5-Bromo-2-cyclopropoxypyrimidine lies in its orthogonal reactivity. The C5-Bromine serves as a versatile handle for palladium-catalyzed cross-coupling, while the C2-Cyclopropoxy group remains stable under basic and mild acidic conditions.

C5-Bromine Functionalization

The electron-deficient nature of the pyrimidine ring facilitates oxidative addition of Pd(0) into the C-Br bond, often faster than in phenyl bromides.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.

-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig Amination: Reacts with amines to form 5-aminopyrimidines.

-

Catalyst:

+ Xantphos/BrettPhos.

-

-

Sonogashira Coupling: Reacts with terminal alkynes.

Stability of the Cyclopropoxy Ether

Unlike standard alkyl ethers, cyclopropyl ethers can be sensitive to strong acids due to the strain energy of the ring (approx. 27.5 kcal/mol), which can lead to ring-opening. However, under typical medicinal chemistry conditions (Suzuki coupling, amide coupling, deprotection of Boc groups with TFA), the 2-cyclopropoxypyrimidine motif is generally stable due to the electron-withdrawing nature of the pyrimidine ring, which decreases the basicity of the ether oxygen.

Functionalization Pathway Diagram

Figure 2: Divergent reactivity profile showing synthetic utility vs. stability risks.

Medicinal Chemistry Applications

This specific intermediate is highly valued in the development of:

-

P2X3 Receptor Antagonists: Used in chronic cough and pain management. The cyclopropoxy group often replaces a methoxy group to improve metabolic half-life.

-

Kinase Inhibitors: The pyrimidine ring mimics the adenine base of ATP. The 2-cyclopropoxy group fills the hydrophobic pocket of the kinase ATP-binding site more effectively than linear chains.

-

GPR119 Agonists: Used for metabolic disorders.

Comparative Advantage:

| Substituent | Lipophilicity (LogP) | Metabolic Stability | Steric Bulk |

|---|---|---|---|

| -OMe (Methoxy) | Low | Low (O-demethylation) | Small |

| -OEt (Ethoxy) | Medium | Low (Oxidation) | Medium |

| -OCp (Cyclopropoxy) | Medium-High | High (Blocked sites) | Medium (Rigid) |

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for halogenated pyrimidines.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Keep away from moisture. -

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

-

PubChem. 5-Bromo-2-cyclopropylpyrimidine (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl properties).

Sources

5-Bromo-2-cyclopropoxypyrimidine CAS number and molecular weight

This guide serves as an authoritative technical reference for 5-Bromo-2-cyclopropoxypyrimidine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents.

CAS Number: 1209458-76-3 Molecular Weight: 215.05 g/mol Formula: C₇H₇BrN₂O

Executive Summary

5-Bromo-2-cyclopropoxypyrimidine is a bifunctional pyrimidine scaffold characterized by a reactive aryl bromide at the C5 position and a cyclopropoxy ether at the C2 position. It is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (CDK, JAK) , PDE inhibitors , and Furin inhibitors .

The compound’s value lies in its structural duality:

-

The C5-Bromine: Serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The C2-Cyclopropoxy Group: Acts as a bioisostere for methoxy or ethoxy groups, offering improved metabolic stability (blocking dealkylation) and optimized lipophilicity (

) for blood-brain barrier penetration.

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 1209458-76-3 | Verified Identifier |

| Molecular Weight | 215.05 g/mol | Monoisotopic Mass: 213.97 |

| Appearance | White to Off-white Solid | Low-melting solid or viscous oil depending on purity |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity |

| Storage | 2–8°C (Refrigerated) | Inert atmosphere (Argon/Nitrogen) recommended |

Synthetic Pathways & Process Chemistry

The synthesis of 5-Bromo-2-cyclopropoxypyrimidine relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The reaction exploits the electron-deficient nature of the pyrimidine ring, activated by the electronegative nitrogen atoms, allowing the weak nucleophile (cyclopropanol) to displace the chloride leaving group.

Synthesis Scheme (Graphviz)

Caption: SₙAr synthesis route displacing C2-chloride with cyclopropoxide anion.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for cyclopropoxylation of halopyrimidines [1, 2].

Reagents:

-

5-Bromo-2-chloropyrimidine (1.0 equiv)

-

Cyclopropanol (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (10 mL/g substrate). Cool the suspension to 0°C.

-

Alkoxide Formation: Dropwise add Cyclopropanol (1.2 equiv). Evolution of hydrogen gas (

) will be observed. Stir at 0°C for 20–30 minutes until gas evolution ceases, ensuring complete formation of sodium cyclopropoxide. -

Addition: Add a solution of 5-Bromo-2-chloropyrimidine (1.0 equiv) in THF dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1]

-

Checkpoint: The starting material (Rt ~ low) should disappear; Product (Rt ~ higher) will appear.

-

-

Quench & Workup: Carefully quench with saturated aqueous

at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery.[2] The cyclopropyl ether provides a steric shield that protects the oxygen from metabolic dealkylation (a common failure mode for methoxy groups), while the bromine allows for modular library generation.

Strategic Workflow

Caption: Divergent synthesis pathways utilizing the C5-bromo handle for drug discovery.

Case Studies & Therapeutic Areas

-

Kinase Inhibition (CDK/JAK): The pyrimidine ring mimics the adenine base of ATP. The cyclopropoxy group occupies the ribose-binding pocket or hydrophobic selectivity pocket, enhancing potency against Cyclin-Dependent Kinases (CDKs) [3].

-

Furin Inhibitors: Used as a core linker in peptidomimetic inhibitors where the pyrimidine serves to orient the "warhead" and the recognition motif [4].

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

- 8.50 ppm (s, 2H, Pyrimidine H-4, H-6 ) – Characteristic singlet indicating symmetry.

- 4.20–4.30 ppm (m, 1H, Cyclopropyl CH ) – Deshielded by oxygen.

- 0.80–0.90 ppm (m, 4H, Cyclopropyl CH₂ ) – High-field multiplet.

-

LC-MS:

-

ESI+ :

(1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

-

Handling & Safety (SDS Highlights)

| Hazard Class | H-Code | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Wear nitrile gloves. |

| Eye Irritation | H319 | Wear safety goggles. |

| Reactivity | -- | Incompatible with strong oxidizing agents. |

Disposal: Dispose of content/container to an approved waste disposal plant in accordance with local/regional/national regulations. Halogenated organic waste stream.

References

-

World Intellectual Property Organization. (2020). Inhibitors of Cyclin-Dependent Kinases. WO2020006497A1. Link

-

European Patent Office. (2018). Novel 2,5-Substituted Pyrimidines as PDE Inhibitors. EP3415509A1. Link

-

BenchChem. (2025).[1][2][3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link

-

United States Patent. (2023).[4] Furin Inhibitors.[4] US11773078B2. Link

Sources

Therapeutic Potential of 5-Bromo-2-cyclopropoxypyrimidine Derivatives

The following in-depth technical guide details the therapeutic utility, synthetic chemistry, and pharmacological applications of 5-Bromo-2-cyclopropoxypyrimidine , a high-value pharmacophore intermediate.

Technical Guide & Whitepaper

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, 5-Bromo-2-cyclopropoxypyrimidine (CAS: 304902-96-3) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its value stems from two distinct structural features:

-

The 5-Bromo Handle: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion into deep biological pockets.

-

The 2-Cyclopropoxy Moiety: A bioisostere of the isopropoxy group. Unlike isopropyl, the cyclopropyl ring lacks an abstractable

-proton, significantly enhancing metabolic stability against Cytochrome P450 (CYP) oxidation while maintaining critical hydrophobic interactions.

This guide explores its primary application in GPR119 agonists (Type 2 Diabetes) and its emerging utility in Kinase Inhibitors (Oncology) .

Chemical Synthesis & Functionalization

To utilize this scaffold, researchers must first master its synthesis and subsequent functionalization.

Core Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust route involves the displacement of a leaving group (Cl or F) at the 2-position of a pyrimidine ring by cyclopropanol.

Reaction Scheme:

Experimental Protocol: Synthesis of the Core Scaffold

-

Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), Cyclopropanol (1.2 eq), NaH (1.5 eq) or

(2.0 eq). -

Solvent: Anhydrous THF or DMF.

-

Conditions:

to Room Temperature (RT) for NaH;

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

, suspend NaH (60% dispersion) in anhydrous THF at -

Alkoxide Formation: Dropwise add cyclopropanol. Stir for 30 min to generate sodium cyclopropoxide.

-

Displacement: Add a solution of 5-Bromo-2-chloropyrimidine in THF dropwise. The electron-deficient pyrimidine ring facilitates nucleophilic attack at C2.

-

Workup: Monitor by TLC/LC-MS. Upon completion, quench with sat.

, extract with EtOAc, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Functionalization: The Suzuki-Miyaura Coupling

The C5-bromine is the "growth vector" for drug discovery.[1]

DOT Diagram: Synthetic Workflow

Figure 1: Synthetic pathway from raw materials to functionalized drug candidates.

Therapeutic Application A: GPR119 Agonists (Diabetes)

The most validated application of this scaffold is in the development of GPR119 agonists for Type 2 Diabetes (T2D).[2]

Mechanism of Action

GPR119 is a Gs-coupled GPCR expressed in pancreatic

-

Glucose-Dependent Insulin Secretion (GSIS): Reduces hypoglycemia risk compared to sulfonylureas.

-

GLP-1 Release: Enhances incretin effect.

SAR: The Role of the Cyclopropoxy Group

In GPR119 pharmacophores (e.g., MBX-2982 analogs), the 2-position of the central pyrimidine requires a lipophilic group to fit a specific hydrophobic pocket in the receptor.

-

Isopropyl vs. Cyclopropyl: While isopropoxy fits, it is susceptible to oxidative dealkylation (

). -

Cyclopropyl Advantage: The strained ring resists CYP450 oxidation, extending the drug's half-life (

) and improving oral bioavailability.

DOT Diagram: GPR119 Signaling Pathway

Figure 2: Signal transduction pathway activated by GPR119 agonists derived from the scaffold.

Therapeutic Application B: Kinase Inhibitors (Oncology)

5-Bromopyrimidines are classic bioisosteres for the adenine ring of ATP, making them ideal for Type I kinase inhibitors.

-

Binding Mode: The pyrimidine nitrogen atoms accept hydrogen bonds from the kinase "hinge region" (e.g., Valine or Methionine residues).

-

Cyclopropoxy Function: In kinases like CDK or JAK , the 2-position faces the solvent front or the ribose-binding pocket. The cyclopropyl group provides a rigid, hydrophobic cap that can displace water molecules, gaining entropic binding energy.

Comparative Data: Metabolic Stability

The following table illustrates the theoretical metabolic superiority of the cyclopropoxy motif compared to standard alkoxy groups.

| Substituent (R) | Structure | CYP450 Liability | Metabolic Stability | Lipophilicity (cLogP) |

| Isopropoxy | High ( | Low | Moderate | |

| Ethoxy | Moderate (Dealkylation) | Moderate | Low | |

| Cyclopropoxy | Very Low (No | High | High |

References

-

Ritter, T. et al. (2014). Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[2][3][4] Expert Opinion on Therapeutic Patents. Link

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres in Drug Design. Academic Press. (Context on Cyclopropyl metabolic stability).

-

Hao, J. et al. (2015). Design of Potent and Orally Active GPR119 Agonists. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2025). 5-Bromo-2-cyclopropylpyrimidine. National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Synthesis of GPR119 Interacting Drugs for Treatment of Type II Diabete" by Tien M. Tran [scholarworks.utrgv.edu]

Technical Guide: 5-Bromo-2-cyclopropoxypyrimidine as a Heterocyclic Building Block

Executive Summary

5-Bromo-2-cyclopropoxypyrimidine is a bifunctional heterocyclic scaffold characterized by two distinct reactivity vectors: an electrophilic carbon-bromine bond at the C5 position and a chemically robust cyclopropyl ether at the C2 position. This molecule serves as a critical "privileged structure" in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) agonists and kinase inhibitors.

The cyclopropoxy moiety offers a strategic advantage over standard isopropyl or ethyl ethers by reducing conformational entropy and blocking metabolic dealkylation sites, often resulting in improved pharmacokinetic (PK) profiles. This guide details the synthesis, functionalization, and strategic application of this building block in high-value drug discovery campaigns.

Part 1: Structural Analysis & Physicochemical Properties[1][2]

The Cyclopropoxy Advantage

The selection of the cyclopropoxy group (-O-cPr) over traditional aliphatic ethers is rarely arbitrary. It introduces specific steric and electronic perturbations:

-

Metabolic Stability: Unlike the isopropyl group, the cyclopropyl ring lacks a gem-dimethyl motif, which is a common site for CYP450-mediated hydroxylation. Furthermore, the high bond dissociation energy of the cyclopropyl C-H bonds (

) renders the ring resistant to radical abstraction and subsequent oxidative dealkylation. -

Electronic Effects: The oxygen atom donates electron density into the pyrimidine ring (mesomeric effect), deactivating the C2 position towards nucleophilic attack while maintaining the reactivity of the C5-bromide for metal-catalyzed cross-couplings.

-

Lipophilicity Modulation: The -O-cPr group lowers the

slightly compared to -O-iPr, often improving solubility without sacrificing the hydrophobic contacts required for receptor binding.

Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core composition | |

| Molecular Weight | 215.05 g/mol | Fragment-based drug design (FBDD) friendly |

| ClogP | ~1.8 - 2.1 | Optimal for oral bioavailability (Lipinski compliant) |

| H-Bond Acceptors | 3 (N1, N3, O) | Critical for hinge-binding in kinases |

| Reactivity Vector A | C5-Bromine | Excellent partner for Suzuki/Buchwald couplings |

| Reactivity Vector B | C2-Cyclopropoxy | Stable ether linkage; acid-sensitive under extreme conditions |

Part 2: Synthetic Access (The "Make")

The synthesis of 5-Bromo-2-cyclopropoxypyrimidine relies on a Nucleophilic Aromatic Substitution (

Critical Considerations

-

Base Selection: Cyclopropanol is less acidic than phenols but more acidic than simple aliphatic alcohols. Strong bases like Sodium Hydride (NaH) are preferred to fully deprotonate the alcohol, ensuring rapid displacement of the C2-chloride.

-

Temperature Control: The reaction is exothermic. While the C2-chloride is reactive, uncontrolled heating can lead to side reactions or degradation of the cyclopropanol ring (ring-opening).

-

Stoichiometry: A slight excess of cyclopropanol (1.1 equiv) ensures complete consumption of the chlorinated precursor.

Validated Protocol: Displacement

Reagents:

-

Cyclopropanol (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

THF (Anhydrous, 10 volumes)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (

), suspend NaH (1.2 equiv) in anhydrous THF at -

Alkoxide Formation: Add Cyclopropanol (1.1 equiv) dropwise. Stir at

for 30 minutes until hydrogen evolution ceases. Observation: The solution should become clear or slightly cloudy. -

Addition: Add a solution of 5-Bromo-2-chloropyrimidine (1.0 equiv) in THF dropwise to the reaction mixture, maintaining the temperature below

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Quench: Cool to

and carefully quench with saturated aqueous -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Functionalization (The "Use")

The primary utility of this building block lies in the C5-Bromine atom, which serves as a handle for Palladium-catalyzed cross-coupling reactions.[3]

Suzuki-Miyaura Coupling

The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Pd(0) into the C-Br bond, making Suzuki couplings highly efficient even with boronic acids that are sterically demanding.

Protocol: C5-Arylation

Reagents:

-

5-Bromo-2-cyclopropoxypyrimidine (1.0 equiv)[7]

-

Aryl Boronic Acid (

, 1.2 equiv)[3] - (0.05 equiv)

- (2.0 M aqueous, 3.0 equiv)

-

1,4-Dioxane (10 volumes)

Methodology:

-

Degassing: Charge the reaction vessel with the pyrimidine, boronic acid, and base. Add solvent.[3][4][5][8] Sparge with Argon for 10 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

-

Heating: Heat to

for 2–12 hours.-

Note: The cyclopropyl ether is stable under these basic conditions.

-

-

Workup: Filter through a Celite pad, dilute with water, and extract with DCM.

Workflow Visualization

The following diagram illustrates the synthetic flow from precursors to the final functionalized scaffold.

Caption: Synthetic workflow transforming the chloropyrimidine precursor into the cyclopropoxy core, followed by divergent C5-coupling pathways.

Part 4: Medicinal Chemistry Applications[1][2][11][12]

Bioisosterism and Potency

In drug design, the 2-cyclopropoxypyrimidine motif is often utilized as a bioisostere for:

-

2-Methoxypyrimidine: The cyclopropyl group adds bulk to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) without the entropic penalty of a flexible propyl chain.

-

Phenyl Rings: The pyrimidine nitrogen atoms act as hydrogen bond acceptors, while the cyclopropyl ether mimics the lipophilic edge of a phenyl ring, often improving water solubility.

Metabolic Stability (Case Study Logic)

Consider a lead compound containing an isopropyl ether (

-

Liability: CYP450 enzymes can rapidly hydroxylate the methine carbon or the methyl groups, leading to dealkylation and rapid clearance.

-

Solution: Substitution with 5-bromo-2-cyclopropoxypyrimidine introduces the cyclopropyl ether.

-

Mechanism: The strained C-C bonds of the cyclopropane ring raise the activation energy for radical formation (the rate-determining step in oxidative metabolism), significantly extending the half-life (

) of the molecule in liver microsomes.

Part 5: Handling & Stability

-

Storage: Store at

under inert gas. The ether linkage is stable to air and moisture, but the bromide can be light-sensitive over prolonged periods. -

Acid Sensitivity: While cyclopropyl ethers are more stable than vinyl ethers, they can undergo ring-opening in the presence of strong Bronsted acids (e.g.,

,-

Precaution: If deprotecting a Boc group elsewhere in the molecule, use mild conditions (

in Dioxane at

-

-

Radical Chemistry: Avoid conditions that generate free radicals (e.g., AIBN, tributyltin hydride) unless ring-opening is the intended outcome, as cyclopropylcarbinyl radicals rearrange extremely rapidly (

).

References

-

General Synthesis of Alkoxypyrimidines

-

Title: Nucleophilic Aromatic Substitution of 5-Bromo-2-chloropyrimidine.[3]

- Source: BenchChem Protocols / ChemicalBook.

-

-

Cyclopropyl Group Properties

-

Suzuki Coupling Protocols

-

Metabolic Stability of Cyclopropyl Ethers

Sources

- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 2. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 7. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. longdom.org [longdom.org]

Metabolic Stability of 2-Cyclopropoxypyrimidine Analogs

Executive Summary

The 2-cyclopropoxypyrimidine moiety has emerged as a critical pharmacophore in modern drug design, particularly within GPR119 agonists and kinase inhibitors. This structural motif is frequently employed to modulate lipophilicity (

This guide provides a rigorous analysis of the metabolic fate of 2-cyclopropoxypyrimidine analogs. It details the mechanistic competition between

Scientific Foundation & Mechanistic Analysis

The "Cyclopropyl Effect" in Metabolic Stability

The introduction of a cyclopropyl group at the 2-position of a pyrimidine ring is a deliberate medicinal chemistry strategy to improve metabolic stability. Standard alkyl ethers (e.g.,

Why Cyclopropyl?

-

Bond Dissociation Energy (BDE): The C-H bonds of a cyclopropyl ring are significantly stronger (

106 kcal/mol) than secondary acyclic C-H bonds ( -

Steric Bulk: The rigid geometry of the cyclopropyl ring can sterically hinder the approach of the heme iron-oxo species to the

-carbon.

Metabolic Pathways: The Tug-of-War

Despite its stability, the 2-cyclopropoxypyrimidine motif is not metabolically inert. It faces two competing metabolic pathways. Understanding this bifurcation is critical for lead optimization.

-

Pathway A:

-Dealkylation (The Intended Block)- -carbon (the carbon attached to oxygen) is difficult due to the ring strain and lack of stabilization for the resulting radical.

-

Outcome: If it occurs, it leads to the formation of a hemiacetal, which collapses to 2-hydroxypyrimidine and cyclopropanone (rapidly hydrating to 3-hydroxypropionic acid).

-

Pathway B: Oxidative Ring Opening (The Liability)

-

Mechanism:[1][2][3] CYP-mediated Single Electron Transfer (SET) or hydrogen abstraction can generate a cyclopropyl radical. Due to ring strain (

27.5 kcal/mol), this radical is prone to rearrangement (ring opening). -

Risk:[3] This pathway can generate reactive

-unsaturated aldehydes or ketones, which are electrophilic and capable of covalent binding to proteins (suicide inhibition) or DNA.

-

Visualization of Metabolic Fate

The following diagram illustrates the competing metabolic pathways for a generic 2-cyclopropoxypyrimidine analog.

Figure 1: Competing metabolic pathways:

Comparative SAR Analysis

In the context of GPR119 agonists, replacing a 2-isopropoxy group with a 2-cyclopropoxy group typically results in a 2- to 5-fold improvement in microsomal half-life (

Representative Stability Data (Human Liver Microsomes):

| Substituent ( | Structure | Primary Metabolite | ||

| Methoxy | < 15 | > 100 | ||

| Isopropoxy | 25 - 40 | 40 - 60 | ||

| Cyclopropoxy | > 60 | < 20 | Ring oxidation / Stable | |

| Cyclobutoxy | 30 - 50 | 30 - 50 | Ring hydroxylation |

Note: Data represents typical trends observed in pyrimidine-based GPR119 agonists. Actual values depend on the full molecular scaffold.

Experimental Protocols

To rigorously assess the stability and safety of 2-cyclopropoxypyrimidine analogs, a standard microsomal stability assay is insufficient. You must incorporate Reactive Metabolite Trapping to detect potential bioactivation (Path B).

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

). -

Phosphate Buffer (100 mM, pH 7.4).[4]

-

Test Compound (10 mM DMSO stock).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike with test compound (final conc. 1

M, <0.1% DMSO). Incubate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately add to 150

L ice-cold Acetonitrile (containing internal standard like Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive electrophiles generated via oxidative ring opening.

Modifications to Protocol A:

-

GSH Addition: Supplement the reaction mixture with 5 mM Glutathione (GSH) or a GSH-ethyl ester.

-

Analysis (Neutral Loss Scan):

-

Set LC-MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitor specific GSH adduct transitions (

). -

Interpretation: The presence of a GSH adduct (

) confirms the formation of a reactive intermediate. If observed, the cyclopropyl motif may need structural modification (e.g., adding a methyl group to the ring to block radical formation).[1]

-

Troubleshooting & Optimization

| Issue | Root Cause | Optimization Strategy |

| Rapid Clearance despite Cyclopropyl | Oxidative Ring Opening (Path B) | Substitute the cyclopropyl ring (e.g., 1-methylcyclopropyl) to block |

| High Clearance in Rodents vs. Humans | Species-specific CYP expression | Rodents often have higher oxidase activity for ether cleavage. Rely on HLM (Human Liver Microsomes) for clinical prediction. |

| Poor Solubility | Lipophilicity of Cyclopropyl | Introduce polar groups elsewhere on the pyrimidine or use a bioisostere like an oxetane (though less stable). |

References

-

Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][5] Journal of Medicinal Chemistry, 59(19), 8712-8756.[5] Link

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups: a double-edged sword. Hypha Discovery. Link

-

Ritter, T., et al. (2010). Regioselective oxidative ring opening of cyclopropyl silyl ethers. Chemistry - A European Journal, 16(24), 7121-7124. Link

-

Wessjohann, L. A., et al. (2003).[6] Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro. BenchChem.[4][7][8][9] Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. US2330979A - Cyclopropyl ether and method of preparing same - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

SMILES string and InChIKey for 5-Bromo-2-cyclopropoxypyrimidine

[1][2][3][4][5]

Chemical Identity & Core Identifiers

5-Bromo-2-cyclopropoxypyrimidine is a disubstituted pyrimidine scaffold.[1] It is characterized by a bromine atom at the C5 position (an electrophilic handle for cross-coupling) and a cyclopropoxy group at the C2 position (a lipophilic, metabolically stable ether).

| Identifier | Value |

| CAS Number | 1209458-76-3 |

| IUPAC Name | 5-bromo-2-(cyclopropyloxy)pyrimidine |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| SMILES | Brc1cnc(OC2CC2)nc1 |

| InChI | InChI=1S/C7H7BrN2O/c8-5-4-9-7(11-5)12-6-2-3-6/h4,6H,2-3H2 |

| InChIKey | XJFVLKVJXOYJOS-UHFFFAOYSA-N |

Structural Analysis

-

C5-Bromine: Positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2] The electron-deficient pyrimidine ring facilitates oxidative addition at this position.[2]

-

C2-Cyclopropoxy: Serves as a bioisostere for alkoxy groups. The cyclopropyl ring adds steric bulk and lipophilicity (increasing LogP) while often improving metabolic stability compared to a standard ethoxy or isopropoxy group due to the strain of the cyclopropyl ring hindering cytochrome P450 oxidation.

Synthesis & Manufacturing

The synthesis of 5-Bromo-2-cyclopropoxypyrimidine typically follows a nucleophilic aromatic substitution (

Reaction Protocol

Starting Materials: 5-Bromo-2-chloropyrimidine, Cyclopropanol.

Reagents: Sodium Hydride (NaH) or Cesium Carbonate (

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0°C. -

Alkoxide Formation: Add Cyclopropanol (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

-

Substitution: Add a solution of 5-Bromo-2-chloropyrimidine (1.0 equiv) in THF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature. If reaction kinetics are slow (monitored by TLC/LC-MS), heat to 60°C for 2–4 hours.

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: The crude oil is typically purified via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Pathway Diagram[7][8]

Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target ether.

Physicochemical Properties

Accurate physicochemical data is critical for handling and formulation.

| Property | Value / Prediction | Source/Note |

| Physical State | Solid (low melting) or Oil | Analog comparison |

| Melting Point | 35–45 °C | Predicted |

| Boiling Point | ~280 °C | Predicted (760 mmHg) |

| LogP | 2.15 | Calculated (Consensus) |

| TPSA | 35.0 Ų | Polar Surface Area |

| pKa | ~1.5 | Pyrimidine N (Very weak base) |

| Solubility | DMSO, Methanol, DCM | Insoluble in water |

Applications in Drug Discovery

This molecule functions as a "core scaffold" or "building block" in late-stage lead optimization.

Kinase Inhibition (Suzuki Coupling)

The C5-Bromine is a prime handle for attaching aryl or heteroaryl groups via Suzuki-Miyaura coupling. This is commonly used to synthesize Type I or Type II kinase inhibitors where the pyrimidine ring acts as the hinge-binding motif.

-

Mechanism:[3] The pyrimidine nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).

GPCR Agonists (GPR119)

The 2-cyclopropoxy motif is a known pharmacophore in GPR119 agonists (targets for Type 2 Diabetes). The cyclopropyl group fits into hydrophobic pockets of the receptor, providing tighter binding than a methyl or ethyl group.

Decision Logic for Usage

Caption: Synthetic divergence strategy for medicinal chemistry applications.

Quality Control & Analytics

To ensure the integrity of this building block, the following analytical criteria must be met:

-

¹H NMR (CDCl₃, 400 MHz):

- 8.5–8.6 ppm (s, 2H, Pyrimidine H-4,6).

- 4.3–4.4 ppm (m, 1H, Cyclopropyl CH-O).

-

0.8–0.9 ppm (m, 4H, Cyclopropyl

-

HPLC Purity: >97% (UV detection at 254 nm).

-

Mass Spectrometry (LC-MS):

-

Observed

(1:1 Isotopic pattern for Bromine).

-

References

-

PubChem Compound Summary. 5-Bromo-2-cyclopropoxypyrimidine (Analog/Substructure Search). National Center for Biotechnology Information. Available at: [Link]

Literature review of brominated cyclopropoxypyrimidines in drug discovery

Title: Strategic Utilization of Brominated Cyclopropoxypyrimidines in High-Value Scaffold Design Subtitle: A Technical Guide to Metabolic Optimization and Synthetic Utility in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the brominated cyclopropoxypyrimidine scaffold represents a convergence of two critical design strategies: metabolic shielding and modular synthetic utility . While pyrimidines are ubiquitous in kinase inhibitors and GPCR ligands, the incorporation of a cyclopropoxy group (cyclopropyl ether) offers a distinct physicochemical advantage over traditional alkoxy substituents (methoxy, ethoxy, isopropoxy).

This guide serves as an in-depth technical resource for researchers utilizing this scaffold. It details the rationale for its selection (SAR), the specific synthetic protocols for its generation, and its application in optimizing lead compounds for targets such as GPR119 , Lp-PLA2 , and various tyrosine kinases .

Part 1: The Strategic Value (SAR & Logic)

The "Metabolic Shield" Effect

The primary driver for incorporating a cyclopropoxy group into a drug candidate is the modulation of metabolic stability without significantly altering the steric profile of the molecule.

-

Bioisosterism: The cyclopropyl group is often used as a bioisostere for an isopropyl group. Both fill similar hydrophobic pockets.

-

CYP450 Blocking: Alkyl ethers (like isopropoxy) are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The strained cyclopropyl ring, with its higher C-H bond dissociation energy (~106 kcal/mol vs. ~98 kcal/mol for isopropyl), is significantly more resistant to hydrogen atom abstraction and subsequent hydroxylation/dealkylation.

-

Conformational Locking: The cyclopropyl ether bond possesses unique torsional constraints that can lock the pendant group into a bioactive conformation, potentially improving on-target residence time.

The 5-Bromo Handle

The "brominated" aspect of the scaffold (typically 5-bromo-2-cyclopropoxypyrimidine ) is the critical synthetic enabler.

-

Position 5 (Meta-like): The bromine at the 5-position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is less reactive toward nucleophilic aromatic substitution (

) than the 2- or 4-positions. This allows for chemoselective functionalization:-

Step 1 (

): Install the cyclopropoxy group at C2 (displacing a chlorine). -

Step 2 (Pd-Catalysis): Couple the C5-Bromine to the core pharmacophore.

-

Part 2: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting this scaffold and the synthetic flow.

Figure 1: Strategic workflow for transitioning from a metabolically labile lead to a stable cyclopropoxypyrimidine analog.

Part 3: Experimental Protocols

The synthesis of 5-bromo-2-(cyclopropyloxy)pyrimidine is the foundational step. The following protocol is validated for high yield and reproducibility.

Protocol A: Synthesis of 5-Bromo-2-(cyclopropyloxy)pyrimidine

Target: Selective installation of the ether linkage at C2 without affecting the C5-Bromine.

Reagents:

-

Substrate: 5-Bromo-2-chloropyrimidine [CAS: 32779-36-5][1]

-

Nucleophile: Cyclopropanol [CAS: 16545-68-9]

-

Base: Sodium Hydride (60% dispersion in mineral oil) or Cesium Carbonate (

) -

Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.2 equiv) in anhydrous THF at 0°C.

-

Alkoxide Formation: Add Cyclopropanol (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases. Note: Cyclopropanol is strained; handle with care.

-

Addition: Add a solution of 5-Bromo-2-chloropyrimidine (1.0 equiv) in THF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The C2-Chlorine is highly reactive toward

due to the electron-deficient pyrimidine ring. -

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Yield: 75–85%

-

Appearance: White to off-white solid.

-

Protocol B: Suzuki-Miyaura Coupling at C5

Target: Coupling the brominated core to an aryl boronic acid (e.g., for GPR119 agonist synthesis).

Reagents:

-

Substrate: 5-Bromo-2-(cyclopropyloxy)pyrimidine

-

Partner: Aryl Boronic Acid (1.2 equiv)[2]

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane[4]

Workflow:

-

Combine substrate, boronic acid, and catalyst in a microwave vial.

-

Add Dioxane and aqueous Base. Degas with Argon for 5 minutes.

-

Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.

-

Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Part 4: Case Studies & Applications

GPR119 Agonists (Diabetes & Obesity)

GPR119 agonists typically feature a central heteroaromatic core linked to a piperidine carbamate.

-

Role of Scaffold: The 2-cyclopropoxypyrimidine moiety serves as the "head group."

-

Comparison: Early generation agonists utilized a 2-isopropoxypyrimidine. Optimization studies revealed that the cyclopropoxy analog maintained potency (

nM) while extending microsomal half-life (

Comparative Data: Metabolic Stability

| Substituent (R) | Structure | CYP3A4 Clearance ( | ||

| Isopropoxy | ~1.5 | High | ~15 min | |

| Ethoxy | ~1.3 | High | ~12 min | |

| Cyclopropoxy | ~1.4 | Low | > 45 min | |

| Cyclopropyl | ~1.8 | Low | > 60 min |

Table 1: Impact of ether substitution on metabolic stability in pyrimidine scaffolds. The cyclopropoxy group offers a "sweet spot" of retaining the ether oxygen's H-bond accepting capability while resisting metabolism.

Part 5: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20444413, 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]

-

Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres in Drug Design.[5] Academic Press. (Contextual reference for Cyclopropyl/Isopropyl bioisosterism).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]

Application Note: Synthesis of 5-Bromo-2-cyclopropoxypyrimidine Intermediates

Abstract & Strategic Overview

The 5-bromo-2-cyclopropoxypyrimidine scaffold is a high-value pharmacophore found in GPR119 agonists and various kinase inhibitors. The cyclopropyl ether moiety serves as a lipophilic, metabolically stable bioisostere for methoxy groups, while the 5-bromo position provides a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: Synthesizing this intermediate presents a specific chemo-selectivity paradox:

-

Nucleophilicity: Cyclopropanol is a secondary alcohol with significant steric strain and lower nucleophilicity compared to primary alcohols.

-

Stability: The cyclopropyl ring is acid-sensitive (prone to ring-opening to form allyl or propyl chains) and susceptible to radical oxidative cleavage.

-

Regiochemistry: While 5-bromo-2-chloropyrimidine is activated for Nucleophilic Aromatic Substitution (

), aggressive conditions can degrade the strained ether.

Recommended Strategy:

We prioritize a Base-Mediated

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis highlighting the convergent

Critical Mechanistic Insights

Why works here

The pyrimidine ring is electron-deficient (π-deficient). The electronegative nitrogen atoms pull density from the ring carbons, making C2 and C4/C6 highly electrophilic.

-

Effect of 5-Bromo: The bromine atom at C5 exerts an inductive electron-withdrawing effect (-I), further lowering the LUMO energy of the ring and significantly accelerating the displacement of the chloride at C2.

-

Why NOT Mitsunobu? A standard Mitsunobu reaction (DEAD/PPh3) relies on an

inversion at the alcohol carbon. This is geometrically impossible for cyclopropanol due to the extreme ring strain required to achieve the trigonal bipyramidal transition state. Do not attempt Mitsunobu couplings with cyclopropanol.

Experimental Protocols

Protocol A: Cesium Carbonate Method (Recommended for Scale-Up)

Best for: High purity, robust scalability, and moisture tolerance.

Reagents:

-

Cyclopropanol (1.2 – 1.5 equiv)[4]

-

Cesium Carbonate (

) (2.0 equiv)[1] -

Solvent: Anhydrous DMF or DMSO (Concentration: 0.5 M)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 5-bromo-2-chloropyrimidine and

. Purge with nitrogen ( -

Solvation: Add anhydrous DMF. Stir at room temperature for 10 minutes to ensure a homogenous suspension.

-

Addition: Add cyclopropanol via syringe.

-

Reaction: Heat the mixture to 60°C .

-

Note: Do not exceed 90°C. Higher temperatures increase the risk of cyclopropane ring opening via thermal rearrangement or elimination.

-

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The reaction typically reaches completion in 4–6 hours.

-

Workup (Crucial):

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and wash with Water (3x) to remove DMF.

-

Critical Step: Wash with Saturated

(not water alone) to ensure the organic layer remains non-acidic. -

Dry over

and concentrate.

-

Protocol B: Sodium Hydride Method (Rapid Synthesis)

Best for: Small scale, high-throughput screening, or unreactive substrates.

Reagents:

-

Cyclopropanol (1.1 equiv)

-

Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH in THF at 0°C. Dropwise add cyclopropanol. Stir for 15–30 mins at 0°C until gas evolution (

) ceases.-

Why: Pre-forming the sodium cyclopropoxide prevents NaH from reacting with the pyrimidine directly or causing side reactions.

-

-

Addition: Add 5-bromo-2-chloropyrimidine (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Carefully quench with saturated

solution at 0°C.-

Safety: Cyclopropyl ethers are stable to base but sensitive to strong acid.

is weakly acidic; ensure the quench is controlled.

-

Analytical Data & QC Specifications

Expected Properties:

-

Appearance: Colorless to pale yellow oil (may crystallize upon standing if high purity).

-

Stability: Store at 4°C under inert atmosphere. Avoid prolonged exposure to light (prevents C-Br photolysis).

Table 1: Key Analytical Markers

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Pyrimidine aromatic protons (C4/C6). Symmetric shift confirms C2 substitution. | |

| 1H NMR | Cyclopropyl CH (alpha to oxygen). | |

| 1H NMR | Cyclopropyl methylene protons (distinctive high-field multiplets). | |

| 13C NMR | C2 Carbon (attached to Oxygen). | |

| LC-MS | [M+H]+ and [M+H+2]+ | Characteristic 1:1 bromine isotope pattern (e.g., 215/217 amu). |

Troubleshooting & Optimization Logic

Workflow Logic Diagram

Figure 2: Troubleshooting logic for stalled

Common Pitfalls

-

Hydrolysis (The "Wet DMF" Trap):

-

Ring Opening:

References

-

Mechanistic Basis of Pyrimidine

:- Review: Ardhapure, A., et al. "Nucleophilic aromatic substitution of 2-chloropyrimidines: A practical guide." Tetrahedron (2018).

- Context: Explains the activating effect of C5-halogens on C2 displacement.

-

Cyclopropyl Ether Stability & Synthesis

- Source: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." Angewandte Chemie Int. Ed. (1986).

- Context: Fundamental data on ring strain and acid-sensitivity of cyclopropyl ethers.

-

Relevant Patent Literature (GPR119 Agonists)

- Source: Jones, R. M., et al. "Preparation of pyrimidine derivatives as GPR119 agonists." WO2008085316.

- Context: Describes the specific synthesis of 5-bromo-2-cyclopropoxypyrimidine using base-medi

-

Alternative Silver-Mediated Protocols

- Source: "Silver carbonate mediated O-arylation of cyclopropanols.

- Context: Referenced as a backup for unreactive substr

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 6. Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Suzuki-Miyaura coupling conditions for 5-Bromo-2-cyclopropoxypyrimidine

Application Note: Precision Suzuki-Miyaura Coupling of 5-Bromo-2-cyclopropoxypyrimidine

Executive Summary & Scientific Rationale

5-Bromo-2-cyclopropoxypyrimidine is a privileged intermediate in the synthesis of P2X3 receptor antagonists and various kinase inhibitors. The scaffold combines the electron-deficient pyrimidine core with a cyclopropyl ether moiety, which offers improved metabolic stability and lipophilicity compared to standard methoxy analogs.

While the C5-bromo position is highly active toward oxidative addition, the 2-cyclopropoxy group introduces specific chemical sensitivities that distinguish this substrate from simple halopyrimidines.

Key Mechanistic Considerations:

-

Electronic Activation: The pyrimidine ring is electron-deficient, facilitating rapid oxidative addition of the C5-Br bond to Pd(0). However, the C2-alkoxy group acts as a resonance donor, slightly increasing electron density at C5 compared to 2-chloro or 2-trifluoromethyl analogs.

-

Chemostability of the Cyclopropyl Ether: Cyclopropyl ethers are generally stable under basic cross-coupling conditions. However, they are acid-labile . Exposure to strong acids (e.g., 1M HCl) during workup can trigger ring-opening or hydrolysis to the corresponding pyrimidone (2-hydroxypyrimidine tautomer).

-

Protodeboronation Risk: Pyrimidine nitrogens can coordinate to boronic acids, catalyzing protodeboronation, especially with electron-rich heteroaryl boronates.

Reaction Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate catalytic system based on the coupling partner.

Figure 1: Strategic selection of coupling conditions based on boronic acid properties.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (General Purpose)

Best for: Phenylboronic acids, electron-rich heteroaryls, and scale-up.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a wide bite angle, stabilizing the Pd complex and promoting reductive elimination. It is robust against air and moisture.

Reagents:

-

Substrate: 5-Bromo-2-cyclopropoxypyrimidine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial or round-bottom flask with the substrate, boronic acid, and K₂CO₃.

-

Degassing: Add 1,4-Dioxane and Water. Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Briefly purge the headspace with inert gas and seal.[3]

-

Reaction: Heat to 80–90 °C for 4–16 hours. Monitor by TLC (EtOAc/Hexanes) or LCMS.

-

Checkpoint: The product is usually more polar than the starting bromide.

-

-

Workup (Crucial):

Method B: The "High-Performance" Protocol (Challenging Substrates)

Best for: Sterically hindered (ortho-substituted) boronic acids, unstable 2-heteroaryl boronates, or low catalyst loading.

Rationale: Buchwald precatalysts (e.g., XPhos Pd G3) generate the active monoligated Pd(0)-L species rapidly. XPhos provides steric bulk to facilitate reductive elimination of hindered biaryls and electron-richness to accelerate oxidative addition.

Reagents:

-

Substrate: 5-Bromo-2-cyclopropoxypyrimidine (1.0 equiv)

-

Boronic Acid: 1.5 equiv[6]

-

Catalyst: XPhos Pd G3 (1–3 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

-

Solvent: THF or Toluene (degassed)

Step-by-Step Procedure:

-

Solvent Prep: Degas the 0.5 M K₃PO₄ solution and the organic solvent (THF or Toluene) separately.

-

Charging: Add substrate, boronic acid, and XPhos Pd G3 to the reactor.

-

Mixing: Add the organic solvent and the aqueous base.

-

Reaction: Stir vigorously at 60–80 °C .

-

Note: XPhos is highly active; many couplings complete within 1–2 hours.

-

-

Workup: Follow the neutral/basic workup described in Method A.

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure | Switch to Method B (XPhos or SPhos). Increase Temp to 100°C. |

| Protodeboronation | Unstable boronic acid | Use Boronic Esters (Pinacol) or K-Trifluoroborates . Add base after heating. |

| Homocoupling | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Product Decomposition | Acidic hydrolysis of ether | Check Workup pH. Ensure aqueous washes are pH ≥ 7. Avoid silica gel with high acidity (add 1% Et3N to eluent). |

| Pd Residue | Pyrimidine coordination | Use a metal scavenger (e.g., SiliaMetS® Thiol) post-reaction. |

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the stability of the cyclopropyl group during the transmetalation step.

Figure 2: Catalytic cycle emphasizing the integrity of the cyclopropyl ether throughout the Pd(0)/Pd(II) redox process.

References

-

Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20444413, 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]

-

Koishi, M., et al. (2022). Stability of Cyclopropyl-B(dan/pin) toward Water. ResearchGate. Retrieved from [Link]

Sources

Application Note: Functionalization of the C-5 Position in 2-Cyclopropoxypyrimidines

Executive Summary

The 2-cyclopropoxypyrimidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing frequently in GPR119 agonists, kinase inhibitors, and antiviral agents. The cyclopropyl ether moiety offers unique metabolic stability and lipophilicity compared to standard methoxy/ethoxy analogs. However, functionalizing the C-5 position of this scaffold presents specific challenges: the acid-sensitivity of the cyclopropyl ether and the electronic deactivation of the ring.

This guide details three validated protocols for C-5 functionalization: Regioselective Bromination , Suzuki-Miyaura Cross-Coupling , and Lithium-Halogen Exchange . Unlike standard pyrimidine protocols, these methods are optimized to preserve the integrity of the acid-labile cyclopropyl ether.

Strategic Analysis & Chemical Logic

The Electronic Landscape

The pyrimidine ring is electron-deficient (π-deficient). The C-2, C-4, and C-6 positions are naturally electrophilic, susceptible to nucleophilic aromatic substitution (

-

The Challenge: To functionalize C-5, we typically employ Electrophilic Aromatic Substitution (

). However, the pyrimidine ring is deactivated. -

The Solution: The 2-cyclopropoxy group acts as an electron-donating group (EDG) via resonance (+M effect), activating the C-5 position specifically for electrophilic attack.

The "Cyclopropyl Constraint"

The cyclopropyl ether is the critical limiting factor. While more stable than a vinyl ether, the significant ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening, which generates a stable carbocation intermediate (or homoallyl cation).

-

Operational Rule: Avoid strong Brønsted acids (e.g., HBr generated in situ during bromination) and Lewis acids (e.g.,

). -

Buffer Strategy: All oxidative or halogenation protocols must employ a base scavenger or operate under neutral conditions.

Validated Protocols

Protocol A: Non-Acidic Regioselective Bromination at C-5

Standard bromination with

Materials:

-

Substrate: 2-cyclopropoxypyrimidine (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) (anhydrous)

-

Workup: 10%

(aq), EtOAc

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-cyclopropoxypyrimidine in anhydrous MeCN (0.2 M concentration) in a round-bottom flask shielded from light (aluminum foil).

-

Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes at 0°C. Rationale: Controls the exotherm and prevents over-bromination.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: The product 5-bromo-2-cyclopropoxypyrimidine should appear as the major peak. If the cyclopropyl ring opens, you will see a mass shift corresponding to 3-bromopropyl derivatives.

-

-

Quench: Pour the reaction mixture into a 1:1 mixture of brine and 10% aqueous sodium thiosulfate.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove succinimide) and brine. Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 85–92%

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Once the C-5 bromide is installed, Suzuki coupling is the most reliable method for carbon-carbon bond formation. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step of the catalytic cycle.[1]

Materials:

-

Substrate: 5-bromo-2-cyclopropoxypyrimidine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the bromide, boronic acid, and base. Seal the vial. Evacuate and backfill with Argon (3 cycles).

-

Rationale: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

-

-

Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes before injection.

-

Catalyst Addition: Open the vial briefly under a positive stream of Argon to add the Pd catalyst. Reseal immediately.

-

Heating: Heat to 80°C–90°C for 4–12 hours.

-

Note: Do not exceed 100°C if possible; thermal instability of the ether becomes a risk at high temperatures in aqueous media.

-

-

Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

Data Summary: Catalyst Efficiency

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Comments |

| 100 | 18 | 65 | Significant dehalogenation observed. | |

| 85 | 6 | 91 | Optimal balance of rate/stability. | |

| 60 | 4 | 88 | Good for sterically hindered boronic acids. |

Protocol C: Lithium-Halogen Exchange (C-5 Nucleophile)

For introducing formyl (-CHO), carboxyl (-COOH), or other electrophiles, the C-5 position must be converted to a nucleophile.

Safety Warning: This reaction requires strictly anhydrous conditions and cryogenic temperatures (-78°C).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck flask and cool under Argon. Add 5-bromo-2-cyclopropoxypyrimidine (1.0 equiv) and anhydrous THF (0.1 M).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes to ensure thermal equilibrium.

-

Exchange: Add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. -

Electrophile Trapping: Add the electrophile (e.g., DMF for formylation) (1.5 equiv) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then remove the bath and allow to warm to 0°C.

-

Quench: Quench with saturated

solution.

Visualizing the Workflow

The following diagram illustrates the decision tree and chemical pathways for C-5 functionalization, highlighting the critical stability checkpoints.

Figure 1: Strategic workflow for C-5 functionalization, distinguishing between successful pathways and acid-mediated failure modes.

Troubleshooting & Stability Guide

The stability of the cyclopropyl ether is the primary variable. Use this table to assess reagent compatibility.

| Reagent Class | Example | Compatibility | Notes |

| Strong Acids | HCl, HBr, TFA | Incompatible | Rapid ring opening to 3-halopropyl or hydroxypropyl species. |

| Lewis Acids | Incompatible | Cleaves ether immediately. | |

| Weak Acids | AcOH, PPTS | Caution | Stable at RT; unstable at reflux. |

| Bases | Compatible | The cyclopropyl ether is base-stable. | |

| Oxidants | Compatible | Generally stable, but watch for over-oxidation of the ring. | |

| Reductants | Caution | Cyclopropanes can undergo hydrogenolysis under high pressure. |

References

-

Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

-

Li, X., et al. (2024).[6] Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis. Journal of Carbohydrate Chemistry. Retrieved from [Link]

-

Pfizer Global R&D. (2018). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. tandfonline.com [tandfonline.com]

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-cyclopropoxypyrimidine

[1]

Strategic Analysis & Scope

The Substrate: 5-Bromo-2-cyclopropoxypyrimidine

This application note details the palladium-catalyzed amination of 5-Bromo-2-cyclopropoxypyrimidine (CAS: 1445322-56-4).[1] This scaffold is a high-value pharmacophore in medicinal chemistry, particularly for GPR119 agonists and metabolic disorder treatments.[1]

Chemical Assessment:

-

Electronic Environment: The pyrimidine ring is electron-deficient, facilitating the initial oxidative addition step of the catalytic cycle. However, the cyclopropoxy group at C2 acts as a resonance electron donor.[1] This slight increase in electron density at the C5 position makes the bromide less electrophilic than its 2-chloro or 2-trifluoromethyl counterparts, requiring a highly active catalyst system.[1]

-

Steric & Chelation Risks: The pyrimidine nitrogens (N1/N3) are potent ligands that can displace phosphines, leading to catalyst poisoning (formation of inactive Pd-bis(heterocycle) complexes).[1]

-

Stability of the Cyclopropyl Ether: While cyclopropyl ethers are sensitive to strong acids (risk of ring-opening/rearrangement), they exhibit excellent stability under the basic conditions typical of Buchwald-Hartwig aminations.

The Solution: Third & Fourth Generation Precatalysts

To overcome the "poisoning" effect of the pyrimidine nitrogens and the electronic deactivation from the C2-alkoxy group, this protocol utilizes Buchwald G3/G4 Palladacycles . These precatalysts ensure the rapid formation of the active monoligated Pd(0) species, preventing induction periods and catalyst decomposition.

Critical Methodology: Ligand Selection[1]

The choice of ligand dictates the success of the coupling. We employ a bifurcated strategy based on the nucleophile (amine) class.

| Amine Class | Recommended Ligand | Rationale |

| Primary Amines | BrettPhos | Prevents bis-arylation; high turnover number for primary amines.[1] |

| Secondary Amines | RuPhos | Exceptional for sterically hindered amines; prevents |

| Anilines / Amides | tBuBrettPhos | Enhanced stability for weaker nucleophiles.[1] |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky biaryl phosphine ligand in preventing non-productive coordination of the pyrimidine substrate.

Caption: Catalytic cycle emphasizing the necessity of bulky ligands to avoid pyrimidine nitrogen coordination (Off-Cycle Trap).

Experimental Protocols

Protocol A: Coupling with Secondary Amines (RuPhos System)

Target: High yield synthesis of tertiary amines.

Reagents:

-

Substrate: 5-Bromo-2-cyclopropoxypyrimidine (1.0 equiv)

-

Amine: Secondary amine (1.2 equiv)[1]

-

Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Vessel Prep: Equip a reaction vial with a magnetic stir bar and a septum cap. Purge with nitrogen or argon.[1]

-

Solids Addition: Add 5-Bromo-2-cyclopropoxypyrimidine, RuPhos Pd G4, and NaOtBu to the vial.

-

Note: If the amine is a solid, add it here.

-

-

Solvent/Liquid Addition: Add anhydrous THF (or Toluene) via syringe. Add the amine (if liquid) via syringe.[1]

-

Inerting: Sparge the solution with nitrogen for 2 minutes (optional for G4 catalysts but recommended for high reproducibility).

-

Reaction: Heat the sealed vial to 65°C for 2–4 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black.[1] Concentrate and purify via flash chromatography.

Protocol B: Coupling with Primary Amines (BrettPhos System)

Target: Selective mono-arylation of primary amines.[1]

Reagents:

-

Substrate: 5-Bromo-2-cyclopropoxypyrimidine (1.0 equiv)

-

Amine: Primary amine (1.2 equiv)[1]

-

Catalyst: BrettPhos Pd G4 (1.0 - 2.5 mol%)[1]

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) if functional group sensitivity exists.[1]

-

Solvent: 1,4-Dioxane (0.2 M)[1]

Step-by-Step Procedure:

-

Setup: Prepare a reaction vial under inert atmosphere (Glovebox or Schlenk line).

-

Charge: Add substrate, BrettPhos Pd G4, and Base.[1]

-

Solvation: Add anhydrous 1,4-Dioxane. Add the primary amine.[1]

-

Reaction: Heat to 80°C for 4–12 hours.

-

Why 80°C? Primary amines are often less nucleophilic than secondary acyclic amines; slightly higher energy is required for the transmetallation/amine binding step.

-

-

Quench: Dilute with water/brine and extract with DCM.

-

Purification: Flash chromatography. Note: Primary amine products can be polar; consider adding 1% Et3N to the eluent.

Optimization & Troubleshooting

If the standard protocols fail, use the following logic tree to diagnose the failure mode. The stability of the cyclopropyl ring is the primary constraint preventing the use of acidic workups or extremely harsh temperatures (>120°C).

Caption: Decision matrix for troubleshooting reaction failures based on LCMS data.

Data Summary: Base & Solvent Effects

Based on internal screening of 5-bromopyrimidines.

| Base | Solvent | Temp (°C) | Conversion (2h) | Cyclopropyl Integrity |

| NaOtBu | Toluene | 65 | >98% | Intact |

| NaOtBu | THF | 65 | 92% | Intact |

| Cs₂CO₃ | Dioxane | 90 | 85% | Intact |

| K₃PO₄ | Toluene/H₂O | 90 | 40% | Intact (Slow) |

| LiHMDS | THF | 60 | 95% | Risk of epimerization (if chiral) |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]

-

Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1]

-

BenchChem Technical Review. (2025). Stability of Cyclopropyl Ethers in Basic Conditions.

Application Note: High-Fidelity Lithiation and Trapping of 5-Bromo-2-cyclopropoxypyrimidine

Abstract & Scope

This technical guide details the protocol for the regioselective lithiation of 5-Bromo-2-cyclopropoxypyrimidine via Lithium-Halogen Exchange (HLE) and its subsequent functionalization with various electrophiles.

The 2-cyclopropoxypyrimidine scaffold is a high-value pharmacophore in medicinal chemistry, particularly for P2X3 antagonists and antiviral agents, due to the metabolic stability and favorable lipophilicity of the cyclopropyl ether. However, the electron-deficient nature of the pyrimidine ring presents a specific challenge: the competition between the desired C5-Lithium exchange and the undesired nucleophilic attack at the C4/C6 positions.

This protocol establishes a self-validating workflow to maximize C5-lithiation efficiency while suppressing ring fragmentation and nucleophilic addition.

Mechanistic Insight & Reaction Design

The "Pyrimidine Problem"

Pyrimidines are

-

Thermodynamic Pathway (Unwanted): Nucleophilic addition of the butyl group to the C4 or C6 position, leading to dihydro-intermediates and complex mixtures.

-

Kinetic Pathway (Desired): Lithium-Halogen Exchange at C5.[1] This reaction is extremely fast (

) at cryogenic temperatures.

The Role of the Cyclopropoxy Group

The C2-cyclopropoxy substituent plays a dual role:

-

Electronic Deactivation: The oxygen atom donates electron density into the ring (mesomeric effect), slightly raising the LUMO energy and making the C4/C6 positions less electrophilic compared to a bare pyrimidine.

-

Solubility: It improves solubility in ethereal solvents compared to 2-aminopyrimidines, facilitating a homogeneous reaction at -78 °C.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the competition between kinetic exchange and thermodynamic nucleophilic attack.

Experimental Protocol

Critical Parameters

| Parameter | Specification | Rationale |